3-Hydroxy-3-phenacyloxindole

Description

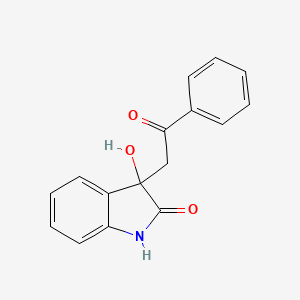

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-phenacyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)10-16(20)12-8-4-5-9-13(12)17-15(16)19/h1-9,20H,10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOYMYKQUHGHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967754 | |

| Record name | 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52552-33-7, 88730-73-8, 5322-12-3 | |

| Record name | 3-Hydroxy-3-phenacyloxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052552337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-3-hydroxy-3-(2-oxo-2-phenylethyl)-2H-indol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088730738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1. Optimization of Reaction Conditions

| Entry | Solvent | Base | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | CH₃CN | Et₃N | Room Temp | 18 h | Not determined |

| 5 | CH₃CN | Cs₂CO₃ | Room Temp | 10 h | 63 |

| 17 | THF | Cs₂CO₃ | 0°C | 8 h | 92 |

Note: The optimal conditions involved using THF as solvent, Cs₂CO₃ as base, at 0°C, for 8 hours, yielding the product in high efficiency.

Reaction Mechanism and Pathway

The proposed mechanism involves the activation of the indolin-2-one and α-substituted ketone, leading to nucleophilic attack at the C3 position of the oxindole core. The reaction proceeds via enolate formation from the indolin-2-one, followed by addition to the electrophilic α-tosyloxy group of the ketone, culminating in the formation of the this compound structure. MS spectrometry and control experiments support this pathway, highlighting the importance of the base and solvent choice in facilitating the reaction.

Substrate Scope and Variability

The methodology demonstrates broad substrate scope, including various substituted α-tosyloxyacetophenones, heteroaryl ketones, and even aliphatic α-tosyloxy ketones. Notably:

- Aromatic ketones with electron-donating or withdrawing groups produce high yields.

- Ortho-substituted phenyl groups tend to give slightly lower yields due to steric hindrance.

- Heteroaryl and naphthyl derivatives are well tolerated.

Table 2. Substrate Scope

| Substrate | Product Yield (%) | Remarks |

|---|---|---|

| Para-substituted phenyl | 93 | Electron-donating groups |

| Ortho-substituted phenyl | 42 | Steric hindrance |

| Heteroaryl ketone | 82 | Good tolerance |

| Naphthyl ketone | 78 | Aromatic extension |

Advantages and Significance

This synthetic protocol offers several advantages:

- High yields under mild conditions.

- Operational simplicity with straightforward reaction setup.

- Wide substrate scope allowing structural diversity.

- Potential for medicinal chemistry applications due to the functional group tolerance.

Chemical Reactions Analysis

3-Hydroxy-3-phenacyloxindole undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group into a carbonyl group, forming a ketone or aldehyde.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Substitution: The phenacyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that 3-hydroxy-3-phenacyloxindole and its derivatives exhibit notable antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms in preventing oxidative stress-related diseases.

Key Findings:

- A study revealed that this compound derivatives showed superior DPPH radical scavenging activity compared to traditional antioxidants, indicating their potential as therapeutic agents for oxidative stress-mediated disorders .

- The synthesis of novel 3-monosubstituted derivatives has been shown to enhance antioxidant activity without significant cytotoxic effects, making them promising candidates for drug discovery aimed at combating oxidative damage .

Antidepressant Properties

The antidepressant potential of this compound has been investigated through its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to mood regulation.

Key Findings:

- Recent studies indicated that analogues of this compound demonstrated significant inhibitory activity against MAO-A, with some compounds exhibiting IC50 values as low as 0.009 μM, suggesting a strong potential for treating depression .

- Behavioral tests in animal models showed that these compounds could reduce immobility time in forced swim tests, a common measure of antidepressant efficacy, further supporting their application in mood disorder therapies .

Antiviral Activity

The antiviral properties of this compound derivatives have also been explored, particularly concerning their efficacy against HIV.

Key Findings:

- A series of synthesized compounds based on this compound were evaluated for their ability to inhibit HIV reverse transcriptase (RT). Some derivatives exhibited promising activity with IC50 values in the low micromolar range, indicating potential as anti-HIV agents .

- Structure-activity relationship studies highlighted the importance of specific substitutions on the oxindole ring for enhancing antiviral potency, paving the way for further development of these compounds as therapeutic options against HIV .

Structural Insights and Mechanisms

The structural characteristics of this compound contribute significantly to its biological activities. The presence of hydroxyl groups and phenacyl moieties facilitates interactions with biological targets such as enzymes and receptors.

Key Insights:

- Molecular docking studies have provided insights into how these compounds interact with MAO isozymes, revealing essential binding interactions that correlate with their inhibitory activities .

- The electronic properties conferred by the phenacyl group enhance the compound's lipophilicity and bioavailability, which are crucial for effective therapeutic action .

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-phenacyloxindole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenacyl group can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Hydroxy-3-phenacyloxindole and Analogues

Key Observations :

- The 3-hydroxy-3-phenacyl moiety in this compound is critical for MAO-A selectivity, as removal of the hydroxyl group reduces inhibitory activity by >90% .

- Methoxy-substituted analogues (e.g., 3-Hydroxy-3-(2-methoxyphenyl) derivatives) show improved pharmacokinetic profiles but weaker MAO-A inhibition (IC₅₀ ~0.1 µM) compared to the parent compound .

Mechanistic Uniqueness :

- This compound synthesis involves an unprecedented enolate-mediated SN2 pathway (Scheme 4 in ), distinct from traditional nucleophilic additions used for isatin derivatives. This method avoids the use of toxic isatins and enables access to diverse derivatives .

Table 3: MAO Inhibition Profiles

Critical Findings :

- Compound 3e (a this compound derivative with a 4′-hydroxy substituent) exhibits the highest MAO-A inhibition (Kᵢ = 3.69 ± 0.003 nM), surpassing reference inhibitors like selegiline .

- Structural analogs lacking the hydroxyl group (e.g., 3-phenacyloxindole) show >100-fold reduced activity, emphasizing the hydroxyl’s role in binding interactions .

Biological Activity

3-Hydroxy-3-phenacyloxindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxy group and a phenacyl group attached to an oxindole core. This unique structure contributes to its biological activity and makes it a valuable building block in pharmaceutical synthesis.

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 273.28 g/mol |

| CAS Number | 52552-33-7 |

| Solubility | Soluble in organic solvents |

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenacyl group interacts with hydrophobic pockets, leading to enzyme inhibition or modulation of receptor function .

Enzyme Inhibition

Research has demonstrated that this compound and its analogs exhibit potent inhibitory activity against various enzymes:

- Monoamine Oxidase (MAO) :

- Cholinesterases :

Anticonvulsant Activity

The structural similarities between this compound and known anticonvulsant drugs like carbamazepine suggest potential therapeutic applications in epilepsy treatment. Studies indicate that this compound may interact with similar molecular targets involved in seizure activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- The presence of the 3-hydroxy group is crucial for MAO-A inhibitory activity.

- Specific substitutions on the phenacyl group significantly influence potency and selectivity towards FAAH, AChE, and BuChE .

Key Findings from SAR Studies

| Substituent | Effect on Activity |

|---|---|

| Hydroxy Group | Essential for MAO-A inhibition |

| Phenacyl Substituents | Alters potency/selectivity |

| (S)-stereochemistry | Favored for enhanced activity |

Potential Therapeutic Applications

Based on its biological activities, this compound holds promise for various therapeutic applications:

- Neurological Disorders : Due to its MAO-A inhibitory action, it could be developed for treating depression or anxiety disorders.

- Anticonvulsant Drugs : Its structural similarity to existing anticonvulsants suggests potential use in epilepsy management.

Case Studies

- In Vitro Studies on MAO Inhibition : A series of analogs were synthesized and tested for their MAO inhibitory activity, revealing that modifications at specific positions led to enhanced selectivity and potency .

- Enzyme Interaction Studies : Kinetic studies demonstrated competitive inhibition against MAO isozymes, affirming the compound's potential as a lead candidate for drug development targeting neurological conditions .

Q & A

Q. What established synthetic protocols are available for 3-Hydroxy-3-phenacyloxindole derivatives, and what reaction parameters critically influence yield?

The synthesis of this compound derivatives typically involves the condensation of indolin-2-ones with α-substituted ketones under basic or catalytic conditions. A key protocol utilizes L-proline as an organocatalyst in ethanol, achieving yields up to 85% under optimized conditions (room temperature, 24 hours). Critical parameters include solvent polarity, catalyst loading (10-20 mol%), and stoichiometric ratios of reactants. Side reactions, such as over-oxidation or dimerization, can be mitigated by controlling reaction time and temperature gradients .

Q. Which analytical techniques are prioritized for characterizing the purity and structural integrity of this compound?

High-resolution NMR (¹H/¹³C) and HPLC-MS are standard for confirming structural integrity. Polarimetric analysis is essential for verifying enantiomeric purity in chiral derivatives. X-ray crystallography is recommended for resolving ambiguous stereochemistry, particularly in cases where substituents on the oxindole core introduce conformational flexibility. FT-IR can validate functional groups like carbonyl and hydroxyl moieties .

Q. What in vitro models are recommended for initial pharmacological screening of this compound derivatives?

Recombinant MAO-A/MAO-B enzyme assays using human isoforms (expressed in E. coli or HEK293 cells) are standard for evaluating inhibitory activity. IC₅₀ values should be determined via fluorometric or spectrophotometric methods with kynuramine as a substrate. Parallel screening in neuroblastoma cell lines (e.g., SH-SY5Y) is advised to assess cytotoxicity and confirm target specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in MAO inhibition potency data across structurally similar this compound analogues?

Contradictions in IC₅₀ values often arise from variations in assay conditions (e.g., substrate concentration, pH, or temperature). To address this, perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms. Cross-validate results using orthogonal methods, such as isothermal titration calorimetry (ITC), to measure binding affinities independently. Structural docking studies (e.g., AutoDock Vina) can clarify steric or electronic mismatches in active-site interactions .

Q. What strategies optimize MAO-B selectivity over MAO-A in this compound derivatives?

Selectivity is enhanced by modifying the phenacyl moiety’s steric bulk and electronic profile. Substituents like para-fluoro or ortho-methoxy groups on the phenacyl ring improve MAO-B affinity by aligning with the enzyme’s hydrophobic subpocket. Computational alanine scanning of MAO-B’s active site (residues Tyr326, Ile199) identifies optimal substituent positions. In vitro validation using MAO-B-specific inhibitors (e.g., selegiline) as controls ensures assay reliability .

Q. How do structural modifications at the phenacyl moiety influence dual inhibition of MAO and acetylcholinesterase (AChE)?

Introducing a methylenedioxy group on the phenacyl ring enhances dual inhibition by enabling π-π stacking with AChE’s catalytic anionic site (CAS) while maintaining MAO-B interactions. Kinetic studies with Ellman’s reagent confirm AChE inhibition (IC₅₀ < 10 µM). Molecular dynamics simulations reveal that longer alkyl chains (C3-C5) on the oxindole nitrogen improve blood-brain barrier permeability, critical for CNS-targeted derivatives .

Q. What experimental designs mitigate batch-to-batch variability in synthesizing this compound derivatives?

Implement design of experiments (DoE) methodologies, such as factorial designs, to optimize reaction parameters (temperature, solvent ratio, catalyst type). Use in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate formation. Strict control of anhydrous conditions and inert atmospheres minimizes oxidative byproducts. Reproducibility is validated via interlaboratory studies using standardized reference compounds .

Methodological Notes

- Data Contradiction Analysis : Cross-correlate enzymatic assay data with computational models to identify outliers. For example, discrepancies between in vitro and in silico results may arise from protein flexibility or solvent effects not accounted for in docking simulations .

- Advanced Kinetic Studies : Use stopped-flow techniques to capture rapid enzyme-inhibitor binding events, providing insights into transient conformational changes in MAO isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.